REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1)=O.[C:14]([NH2:17])(=[S:16])[CH3:15]>C(O)(=O)C>[CH3:15][C:14]1[S:16][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=2)[N:17]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux over night
|
Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.47 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |